

# Spectroscopic and Synthetic Profile of Dolutegravir Intermediate-1: A Technical Guide

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## Compound of Interest

Compound Name: Dolutegravir intermediate-1

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This technical guide provides an in-depth analysis of the spectroscopic data and synthesis of a key intermediate in the production of Dolutegravir, an important antiretroviral medication.

**Dolutegravir intermediate-1**, identified as 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a critical building block in the manufacturing of this HIV integrase inhibitor. This document outlines its characteristic spectroscopic data (NMR, IR, MS), detailed experimental protocols for these analyses, and a visual representation of its synthetic pathway.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for **Dolutegravir intermediate-1**, providing a clear reference for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Dolutegravir Intermediate-1**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
15.04	s	-	1H	-OH
8.47	s	-	1H	Ar-H
4.56	t	4.5	1H	-CH-
4.19	t	7.1	2H	-CH <sub>2</sub> -
4.02	d	4.2	6H	2 x -OCH <sub>3</sub>
3.42	s	-	6H	2 x -OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Dolutegravir Intermediate-1**

Chemical Shift ( $\delta$ ) ppm	Assignment
174.8	C=O
161.5	C=O
148.6	Ar-C
145.4	Ar-C
136.6	Ar-C
116.5	Ar-C
102.3	Ar-C
60.9	-CH-
57.2	-OCH <sub>3</sub>
55.9	-OCH <sub>3</sub>
53.7	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz[1]

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Dolutegegravir Intermediate-1

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Calculated Mass
LC-MS	[M+H] <sup>+</sup>	316.17	C <sub>13</sub> H <sub>18</sub> NO <sub>8</sub>	316.10

## Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of **Dolutegravir intermediate-1**.

### Synthesis Protocol

The synthesis of **Dolutegravir intermediate-1** can be achieved through a multi-step process. A novel and efficient method involves a MgBr<sub>2</sub>-promoted intramolecular cyclization[1][2]. The general steps are outlined below:

- Condensation: Commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate are condensed to form a vinylogous amide[1][3].
- Substitution: The resulting amide undergoes substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to yield the precursor for cyclization[1].
- Cyclization: The precursor is treated with MgBr<sub>2</sub> to promote a highly selective intramolecular cyclization, forming a pyridinone diester[1].
- Hydrolysis: The final step involves the selective hydrolysis of the diester using LiOH to produce **Dolutegravir intermediate-1**[1].

### Spectroscopic Analysis Protocols

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AM 400 spectrometer[1].
- Sample Preparation: A sufficient amount of the purified **Dolutegravir intermediate-1** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Data Acquisition:
  - Frequency: 400 MHz
  - Solvent:  $\text{CDCl}_3$
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Frequency: 100 MHz
  - Solvent:  $\text{CDCl}_3$
  - Reference:  $\text{CDCl}_3$  at 77.00 ppm.

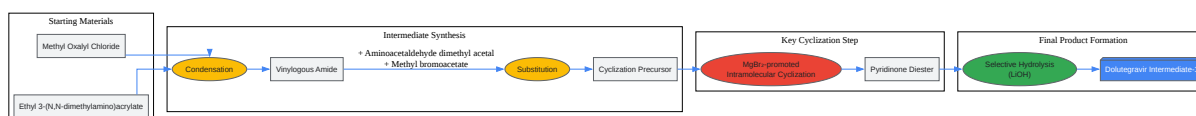
While specific IR data for **Dolutegravir intermediate-1** is not readily available in the cited literature, a general protocol for obtaining an IR spectrum of a solid sample is as follows:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
  - A small amount of the dried **Dolutegravir intermediate-1** sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a suitable wavelength range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

- Sample Preparation: A dilute solution of **Dolutegravir intermediate-1** is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
- Data Acquisition:
  - Chromatography: The sample solution is injected into the LC system, where it is separated on a C18 reversed-phase column.
  - Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

## Synthesis Workflow

The synthesis of **Dolutegravir intermediate-1** is a critical process in the overall production of Dolutegravir. The following diagram illustrates a logical workflow for this synthesis.



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Caption: Synthesis workflow for **Dolutegravir Intermediate-1**.

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## References

- 1. Preparation of the Key Dolutegravir Intermediate via MgBr<sub>2</sub>-Promoted Cyclization | MDPI [mdpi.com]
- 2. Preparation of the Key Dolutegravir Intermediate via MgBr<sub>2</sub>-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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